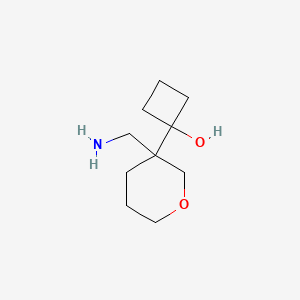
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is a complex organic compound with the molecular formula C10H19NO2 This compound features a cyclobutane ring and a tetrahydropyran ring, which are connected via an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the aminomethyl group and finally the cyclobutane ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ring structures may enable it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)propan-1-ol: Similar structure but with a propanol group instead of a cyclobutanol group.
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclopentan-1-ol: Similar structure but with a cyclopentanol group instead of a cyclobutanol group.
Uniqueness
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a tetrahydropyran ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)oxan-3-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-9(3-2-6-13-8-9)10(12)4-1-5-10/h12H,1-8,11H2 |
InChI-Schlüssel |
KCKSWACNRKTSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2(CCCOC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
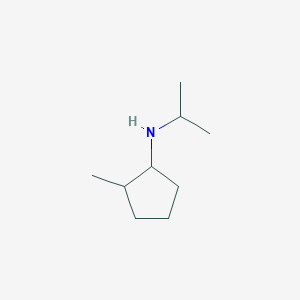
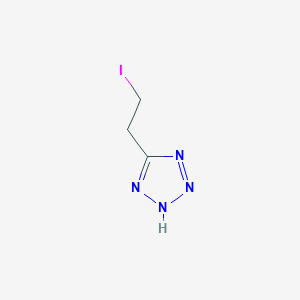
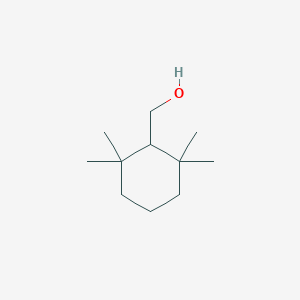
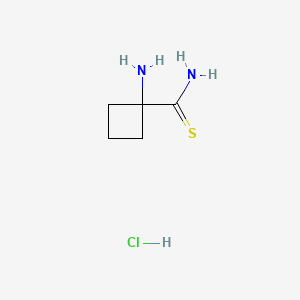
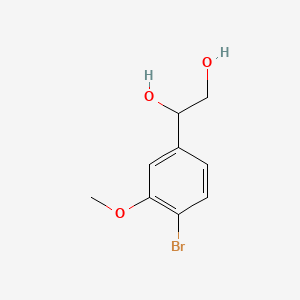
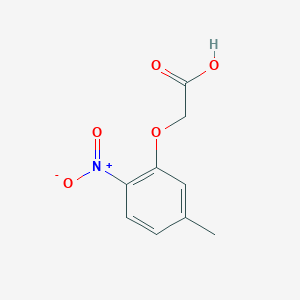
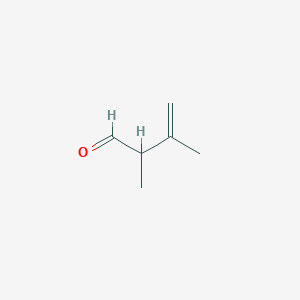

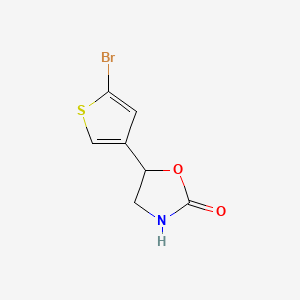

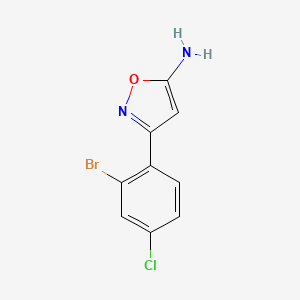

methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
